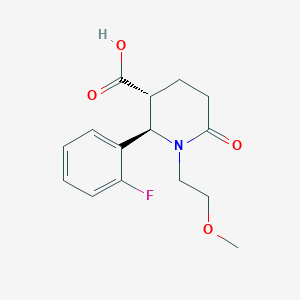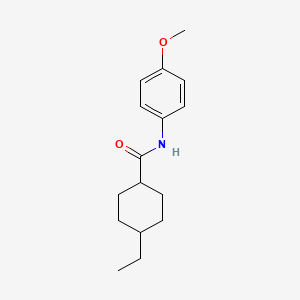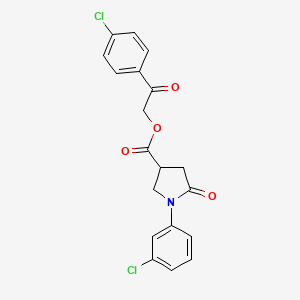![molecular formula C32H30N4 B12474642 N-[(9-ethyl-9H-carbazol-3-yl)methylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine](/img/structure/B12474642.png)
N-[(9-ethyl-9H-carbazol-3-yl)methylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(9-ethylcarbazol-3-yl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine is a complex organic compound that features a combination of carbazole and fluorene moieties linked through a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(9-ethylcarbazol-3-yl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine typically involves multi-step organic reactions. The process begins with the preparation of the carbazole and fluorene derivatives, followed by their coupling through a piperazine linker. Key steps include:
Synthesis of 9-ethylcarbazole: This can be achieved through alkylation of carbazole using ethyl halides under basic conditions.
Synthesis of 9H-fluoren-9-yl piperazine: This involves the reaction of fluorene with piperazine in the presence of a suitable catalyst.
Coupling Reaction: The final step involves the condensation of the two intermediates using a suitable aldehyde or ketone under acidic or basic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(9-ethylcarbazol-3-yl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine), often in the presence of a catalyst or under controlled temperature conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may introduce nitro or halogen groups into the aromatic rings.
Scientific Research Applications
(E)-1-(9-ethylcarbazol-3-yl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (E)-1-(9-ethylcarbazol-3-yl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with DNA or proteins, leading to changes in cellular processes such as gene expression or signal transduction.
Comparison with Similar Compounds
Similar Compounds
Carbazole derivatives: Compounds like 9-ethylcarbazole and 3,6-dibromo-9-ethylcarbazole.
Fluorene derivatives: Compounds such as 9H-fluorene and 2,7-dibromo-9H-fluorene.
Piperazine derivatives: Compounds like 1-benzylpiperazine and 1-(2-pyridyl)piperazine.
Uniqueness
(E)-1-(9-ethylcarbazol-3-yl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine is unique due to its combination of carbazole and fluorene moieties linked through a piperazine ring. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C32H30N4 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine |
InChI |
InChI=1S/C32H30N4/c1-2-36-30-14-8-7-11-26(30)29-21-23(15-16-31(29)36)22-33-35-19-17-34(18-20-35)32-27-12-5-3-9-24(27)25-10-4-6-13-28(25)32/h3-16,21-22,32H,2,17-20H2,1H3 |
InChI Key |
WRYRYVFRBIBJBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NN3CCN(CC3)C4C5=CC=CC=C5C6=CC=CC=C46)C7=CC=CC=C71 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Aminothiophen-2-yl)sulfanyl]-1-cyclopropylethanone](/img/structure/B12474565.png)
![3-[(2,3-dimethylphenyl)sulfamoyl]-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzamide](/img/structure/B12474578.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}heptanamide](/img/structure/B12474588.png)
![2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid](/img/structure/B12474589.png)

![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12474601.png)
![3,3-Dimethyl-2-oxobutyl 2-[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]quinoline-4-carboxylate (non-preferred name)](/img/structure/B12474602.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)glycinamide](/img/structure/B12474603.png)
![N-[3-(5-nitro-1H-indol-3-yl)propyl]acetamide](/img/structure/B12474607.png)
![N-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B12474618.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12474622.png)


![N-(4-bromo-2-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12474640.png)
